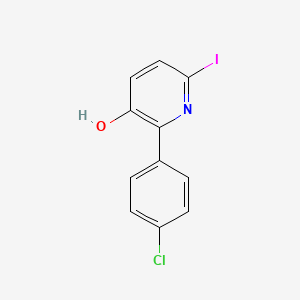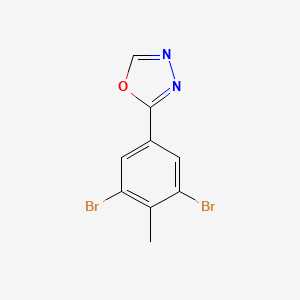
N'-(3-hydroxy-4-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3-hydroxy-4-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, also known as HNPAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Nonlinear Optical Properties
A study conducted by Naseema et al. (2010) focused on synthesizing hydrazones, including compounds structurally related to N'-(3-hydroxy-4-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide. Their research explored the nonlinear optical properties of these compounds using the single beam z-scan technique. The findings indicated the potential of these compounds in optical device applications, such as optical limiters and switches (Naseema et al., 2010).
Crystal Structure and Urease Inhibition
Another study by Sheng et al. (2015) synthesized and structurally characterized new hydrazone compounds, including a structural variant of the compound . This research highlighted the significant urease inhibitory activities of these compounds, showing promise for potential applications in addressing conditions related to urease activity (Sheng et al., 2015).
Xanthine Oxidase Inhibition
A research study by Xue et al. (2022) involved the synthesis and biological evaluation of hydrazones, including those structurally similar to this compound, for their xanthine oxidase inhibitory activities. The study included molecular docking studies to understand the binding modes of these compounds, pointing to their potential therapeutic applications in diseases where xanthine oxidase is a factor (Xue et al., 2022).
Antimicrobial Activity
Kumar et al. (2011) conducted a study on a series of hydrazides, including compounds related to the one , assessing their antimicrobial activity. The research indicated that certain substituents on the phenyl ring significantly enhance antimicrobial activity, suggesting the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2011).
Polymer and Materials Science Applications
A perspective by Zhao et al. (2012) discusses the use of o-nitrobenzyl groups in polymer and materials science, particularly in photolabile polymers. This research underlines the potential of compounds with nitrobenzyl groups, such as this compound, in the development of advanced materials with unique properties like photodegradability (Zhao et al., 2012).
properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c1-10-2-5-15(13(6-10)20(25)26)27-9-16(22)18-17-8-11-3-4-12(19(23)24)14(21)7-11/h2-8,21H,9H2,1H3,(H,18,22)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUPJVVMNKNQI-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)
![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)
![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)
![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)
